3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one 3-(trifluoromethyl)benzaldehyde acetal
CAS No.: 339028-94-3
Cat. No.: VC6843968
Molecular Formula: C19H15F3O3S
Molecular Weight: 380.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339028-94-3 |
|---|---|
| Molecular Formula | C19H15F3O3S |
| Molecular Weight | 380.38 |
| IUPAC Name | 2-[3-(trifluoromethyl)phenyl]spiro[1,3-dioxane-5,3'-2H-thiochromene]-4'-one |
| Standard InChI | InChI=1S/C19H15F3O3S/c20-19(21,22)13-5-3-4-12(8-13)17-24-9-18(10-25-17)11-26-15-7-2-1-6-14(15)16(18)23/h1-8,17H,9-11H2 |
| Standard InChI Key | RKUTZMOUEHOTGF-UHFFFAOYSA-N |
| SMILES | C1C2(COC(O1)C3=CC(=CC=C3)C(F)(F)F)CSC4=CC=CC=C4C2=O |
Introduction
Structural and Functional Features
Core Architecture
The compound’s backbone consists of a thiochroman-4-one system, a bicyclic structure featuring a benzene ring fused to a sulfur-containing dihydropyran. At the 3-position of the thiochroman ring, two hydroxymethyl (-CHOH) groups are appended, while the spiroacetal linkage at the 5'-position connects to a 3-(trifluoromethyl)benzaldehyde-derived dioxane ring . This spiro arrangement creates a rigid, three-dimensional framework that influences both steric and electronic properties.
Functional Group Contributions
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Hydroxymethyl Groups: The 3,3-bis(hydroxymethyl) substitution enhances hydrogen-bonding capacity and aqueous solubility, critical for biological interactions.
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Trifluoromethyl Benzaldehyde Acetal: The electron-withdrawing trifluoromethyl (-CF) group stabilizes the acetal linkage and introduces hydrophobicity, balancing the compound’s polarity .
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Sulfur Atom: The thioether linkage in the thiochroman core modulates electronic density, potentially affecting redox reactivity and binding affinities .
Table 1: Comparative Structural Data
| Property | Target Compound | Thiochroman-4-one |
|---|---|---|
| Molecular Formula | CHFOS | CHOS |
| Molar Mass (g/mol) | 380.38 | 164.22 |
| Density (g/cm³) | 1.43±0.1 | 1.2487 |
| Boiling Point (°C) | 486.2±45.0 | 154 (12 mmHg) |
Synthetic Methodologies
Acetal Formation Strategy
The spiroacetal moiety is synthesized via acid-catalyzed acetalization, a method optimized in recent studies. For instance, hydrochloric acid (0.1 mol%) in methanol at ambient temperature facilitates efficient acetal formation without requiring water removal . This protocol, scalable to gram quantities, achieves >90% conversion in 30 minutes under mild conditions .
Stepwise Assembly
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Thiochroman-4-one Core: Prepared via cyclocondensation of 2-mercaptobenzoic acid with acetylene derivatives, followed by oxidation.
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Hydroxymethylation: Introduction of hydroxymethyl groups at the 3-position using formaldehyde under basic conditions.
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Spiroacetalization: Reaction of 3-(trifluoromethyl)benzaldehyde with the dihydroxy intermediate in the presence of HCl, forming the spiro linkage .
Table 2: Optimization of Acetalization Conditions
| Acid Catalyst | Loading (mol%) | Time (min) | Conversion (%) |
|---|---|---|---|
| HCl | 0.1 | 30 | 93 |
| HSO | 0.1 | 20 | 93 |
| CFCOOH | 0.1 | 20 | 93 |
Physicochemical Properties
Thermal Stability
The compound’s high boiling point (486.2±45.0 °C) reflects strong intermolecular interactions, likely due to hydrogen bonding from hydroxymethyl groups and dipole-dipole forces from the -CF group . Its melting point remains uncharacterized, but analogous thiochroman derivatives typically melt between 28–30 °C .
Solubility and Reactivity
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Polar Solvents: Moderate solubility in methanol and ethanol, enhanced by hydroxymethyl groups.
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Nonpolar Solvents: Limited solubility in hexane due to the polar acetal and -CF moieties.
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Hydrolytic Sensitivity: The acetal linkage is stable under acidic conditions but prone to hydrolysis in strong bases .
Comparative Analysis with Analogues
Thiochroman-4-one vs. Chroman-4-one
Replacing the sulfur atom in thiochroman-4-one with oxygen (yielding chroman-4-one) reduces molar mass (164.22 → 148.16 g/mol) and alters electronic properties. Sulfur’s lower electronegativity increases electron density at the 4-keto group, enhancing nucleophilic reactivity .
Impact of Substitutents
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3-Benzylthiochroman-4-one: The benzyl group increases lipophilicity, improving membrane permeability but reducing aqueous solubility.
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Tetrahydrothiapyran-4-one: Saturation of the benzene ring diminishes aromatic interactions, lowering thermal stability.
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